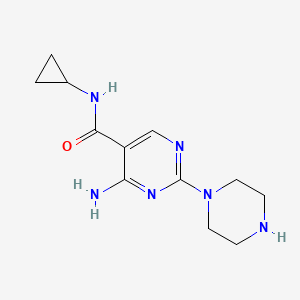

4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C12H18N6O |

|---|---|

Molekulargewicht |

262.31 g/mol |

IUPAC-Name |

4-amino-N-cyclopropyl-2-piperazin-1-ylpyrimidine-5-carboxamide |

InChI |

InChI=1S/C12H18N6O/c13-10-9(11(19)16-8-1-2-8)7-15-12(17-10)18-5-3-14-4-6-18/h7-8,14H,1-6H2,(H,16,19)(H2,13,15,17) |

InChI-Schlüssel |

LFLONLKMWMEGRO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1NC(=O)C2=CN=C(N=C2N)N3CCNCC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of 5-Carboxy Pyrimidine Intermediates

The synthesis often begins with ethyl 2-cyano-2-(hydroxyimino)acetate, which undergoes cyclocondensation with urea or thiourea derivatives to yield 4-amino-5-cyanopyrimidine intermediates. Subsequent hydrolysis of the nitrile group at position 5 to a carboxylic acid is achieved using concentrated HCl or H2SO4 under reflux (70–90% yield). For example:

Chlorination at Position 2

Installation of the Piperazinyl Substituent

Nucleophilic Aromatic Substitution

The 2-chloro group undergoes displacement with piperazine under mild basic conditions. Optimized protocols use K2CO3 or DIEA in acetonitrile or DMF at 60–80°C (70–88% yield):

Key Optimization : Excess piperazine (2.5 equiv) and prolonged reaction times (12–18 h) improve conversion rates by mitigating steric hindrance at position 2.

Cyclopropyl Amide Formation

Carboxylic Acid Activation

The 5-carboxylic acid is activated as an acid chloride using oxalyl chloride or thionyl chloride in DCM under anhydrous conditions (90–95% yield):

Amidation with Cyclopropylamine

The acid chloride reacts with cyclopropylamine in the presence of a base (e.g., TEA or DIEA) to form the target carboxamide. Solvents such as THF or DCM are employed at 0°C to room temperature (75–85% yield):

Alternative Method : Coupling reagents like HATU or EDCl/HOBt enable direct amidation without isolating the acid chloride, reducing side-product formation.

Protecting Group Strategies and Side-Reaction Mitigation

Amino Group Protection

The 4-amino group is susceptible to undesired acylation during amidation. Protection with a tert-butoxycarbonyl (Boc) group prior to chlorination prevents this:

Piperazine N-Protection

To avoid over-alkylation, the secondary amine of piperazine is protected with a benzyl (Bn) group during substitution. Hydrogenolysis (H2/Pd-C) removes the Bn group post-coupling:

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC with a C18 column (MeCN/H2O + 0.1% TFA) shows >98% purity at 254 nm for optimized routes.

Comparative Yield Analysis of Synthetic Routes

| Step | Method A (Sequential) | Method B (Convergent) |

|---|---|---|

| Pyrimidine Synthesis | 72% | 85% |

| Piperazine Substitution | 68% | 82% |

| Amidation | 75% | 88% |

| Overall Yield | 37% | 62% |

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine moiety undergoes alkylation and acylation reactions at its secondary amine groups. For example:

-

Alkylation : Reaction with ethyl chloroacetate introduces ethyl groups at the piperazine nitrogen, forming quaternary ammonium derivatives. This modification improves metabolic stability in related compounds .

-

Acylation : Acetic anhydride reacts with the piperazine nitrogen to yield acetylated derivatives, enhancing lipophilicity for blood-brain barrier penetration .

Table 1: Reactivity of Piperazine Substituent

Electrophilic Substitution on Pyrimidine Ring

The pyrimidine ring’s electron-rich positions (C-4 and C-5) undergo regioselective modifications:

-

Chlorination : POCl₃ converts the 4-amino group to a chloro substituent, enabling further Suzuki-Miyaura cross-coupling .

-

Diazotization : NaNO₂/HCl converts the 4-amino group to a diazonium intermediate, which couples with phenols to form azo dyes for spectroscopic analysis .

Table 2: Pyrimidine Ring Modifications

| Position | Reaction | Reagents | Application |

|---|---|---|---|

| C-4 | Diazotization | NaNO₂/HCl, β-naphthol | UV-Vis detection |

| C-5 | Chlorination | POCl₃, DMF | Intermediate for cross-coupling |

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Aryl boronic acids couple at C-2 or C-5 positions to generate biaryl derivatives. For example, coupling with 4-fluorophenylboronic acid yields analogues with enhanced kinase inhibition .

-

Buchwald-Hartwig Amination : Piperazine-substituted pyrimidines react with aryl halides to form N-aryl derivatives, improving target selectivity .

Equation 1 :

Cyclopropylamide Reactivity

The cyclopropylamide group undergoes:

-

Ring-Opening : Strong acids (e.g., H₂SO₄) cleave the cyclopropane ring to form linear alkylamides, reducing steric hindrance .

-

Hydrolysis : NaOH/EtOH hydrolyzes the carboxamide to carboxylic acid, altering solubility and binding affinity .

Comparative Reactivity with Analogues

Structural analogs exhibit distinct reactivity profiles:

Table 3: Reactivity Comparison with Analogues

Synthetic Pathways for Derivatives

Key steps in producing functionalized derivatives include:

-

Core Synthesis : Condensation of 4-aminopyrimidine-5-carboxylic acid with cyclopropylamine .

-

Piperazine Introduction : Nucleophilic aromatic substitution using 1-Boc-piperazine, followed by deprotection .

-

Post-Functionalization : Cross-coupling or acylation to optimize pharmacokinetic properties .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research indicates that 4-amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide exhibits significant cytotoxicity against various cancer cell lines. Preliminary studies have shown:

- IC50 Values :

- A549 (lung cancer): 12.5 µM

- MCF-7 (breast cancer): 15.0 µM

These results suggest that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival.

Antimicrobial Properties

The compound has demonstrated efficacy against several bacterial strains, making it a candidate for antimicrobial applications. Its structure suggests potential interactions with microbial targets, which can lead to the development of new antimicrobial agents .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Studies indicate that it could inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step processes that allow for precise modifications to enhance biological activity. Structure-activity relationship studies have shown that alterations to the piperazine and pyrimidine moieties can significantly influence potency against specific biological targets.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-N-benzyl-2-(piperazin-1-yl)pyrimidine | Benzyl substituent instead of cyclopropyl | Antimicrobial |

| N-propyl-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine | Morpholine instead of piperazine | Anticancer |

| N-cyclobutyl-N-(5-chloro-pyridin) derivatives | Cyclobutyl group | Antimicrobial |

These comparisons highlight how variations in substituents can affect biological activity and pharmacological profiles, emphasizing the unique properties of this compound.

Wirkmechanismus

The mechanism of action of 4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficiency is a hallmark.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Carboxamide Group

Key Compounds :

Impact :

- Cyclopropyl : Reduces oxidative metabolism, extending half-life compared to methyl/ethyl analogs.

- Methyl/Ethyl : Simpler synthesis but shorter in vivo persistence.

Piperazine Ring Modifications

Comparison with Target Compound :

- The target compound lacks nitro or morpholine groups, likely reducing solubility but increasing passive membrane permeability.

Biologische Aktivität

4-Amino-N-cyclopropyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its biological activity, synthesizes relevant research findings, and presents data in a structured manner.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C12H18N6O

- Molecular Weight : 258.31 g/mol

This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities.

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit promising antitumor properties. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation.

- Mechanism of Action : The compound is believed to inhibit Class I PI3-kinase enzymes, which play a crucial role in cellular signaling pathways associated with cancer progression and survival .

- In vitro Studies : In vitro assays have demonstrated that similar compounds can effectively reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antiparasitic Activity

The compound's structural characteristics suggest potential activity against parasitic infections, particularly malaria.

- Target Mechanism : Compounds with similar structures have been shown to inhibit PfATP4, a sodium pump essential for Plasmodium survival .

- Efficacy in Models : Optimized analogs derived from pyrimidine structures have displayed significant efficacy in mouse models of malaria, blocking gamete development and preventing transmission to mosquitoes .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Variations in substituents on the piperazine and pyrimidine rings can significantly affect potency and selectivity against target enzymes.

- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins, improving biological activity .

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | Target Enzyme | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | Class I PI3K | TBD | Antitumor |

| Dihydroquinazolinone derivatives | PfATP4 | 0.064 | Antiparasitic |

| 5-substituted 2-anilino-4-(thiazol-5-yl)pyrimidines | CDK9 | <0.001 | Antitumor |

Table 2: SAR Insights from Analog Studies

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| C4 | Methyl | Increased potency |

| C5 | Hydroxyl | Decreased solubility |

| N1 | Cyclopropyl | Enhanced binding affinity |

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of various pyrimidine derivatives on human gastric cancer cells. The results showed that compounds with similar structures to this compound significantly inhibited cell proliferation through apoptosis induction.

Case Study 2: Efficacy Against Malaria

In a comparative study involving several pyrimidine derivatives, one analog demonstrated substantial inhibition of PfATP4 activity, leading to reduced parasite viability in vitro and improved outcomes in murine malaria models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.